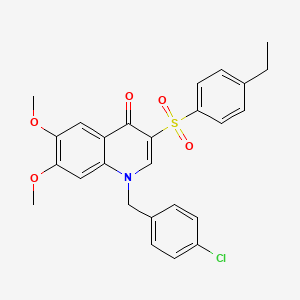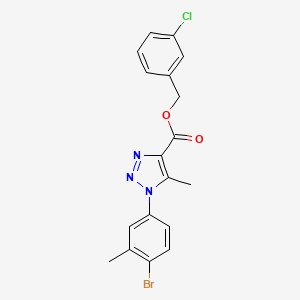
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, also known as ACTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of thiazole derivatives and has been extensively studied for its various biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide involves the reaction of 4-acetylphenylhydrazine with 4-chlorobenzylisothiocyanate to form the intermediate, 4-acetylphenyl 2-(4-chlorobenzylthio)thiazol-4-ylhydrazine. This intermediate is then reacted with acetic anhydride to form the final product.
Starting Materials
4-acetylphenylhydrazine, 4-chlorobenzylisothiocyanate, acetic anhydride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium sulfate
Reaction
Step 1: Dissolve 4-acetylphenylhydrazine (1.0 g, 6.5 mmol) in dichloromethane (20 mL) and add triethylamine (1.5 mL, 10.8 mmol)., Step 2: Add 4-chlorobenzylisothiocyanate (1.5 g, 6.5 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add diethyl ether (20 mL) to the reaction mixture and filter the precipitate. Wash the precipitate with diethyl ether and dry under vacuum to obtain the intermediate, 4-acetylphenyl 2-(4-chlorobenzylthio)thiazol-4-ylhydrazine., Step 4: Dissolve the intermediate (1.0 g, 2.8 mmol) in acetic anhydride (20 mL) and add sodium bicarbonate (1.0 g, 11.9 mmol). Stir the reaction mixture for 2 hours at room temperature., Step 5: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain the final product, N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. Additionally, it has also been suggested that N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide may act as a free radical scavenger, thereby protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) in various animal models of inflammation. Moreover, it has also been reported to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent pharmacological properties at relatively low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide. One of the potential areas of investigation is its role in the treatment of various inflammatory and oxidative stress-related disorders such as arthritis, cardiovascular disease, and neurodegenerative diseases. Moreover, the development of novel analogs of N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide with improved pharmacological properties is another promising avenue of research. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has also been reported to possess significant antioxidant and antimicrobial properties.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-13(24)15-4-8-17(9-5-15)22-19(25)10-18-12-27-20(23-18)26-11-14-2-6-16(21)7-3-14/h2-9,12H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELSCKDVRHHGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)



![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2899340.png)


![tert-Butyl 1-oxo-4-(pyridin-3-yl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2899345.png)
![5-(2-Morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2899346.png)
![1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2899348.png)
![6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2899349.png)
![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2899354.png)